Structural Differentiation: Dual Halogen-Aromatic Substitution Architecture vs. Three Closest Commercial Analogs
CAS 1705872-67-8 is uniquely defined by the simultaneous presence of three pharmacophoric elements on the 1,4-thiazepane core: a 2-bromo substituent on the benzoyl ring, a 5-methoxy substituent on the same benzoyl ring, and a 2-fluorophenyl group at C-7. No other commercially catalogued 1,4-thiazepane from the same vendor series carries this exact triple-substitution pattern [1]. The closest analog, CAS 1706093-04-0 (4-(2-bromobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane), lacks the 5-methoxy group entirely (MW 394.30 vs. 424.33; ΔMW = +30.03 Da) [2]. CAS 1705507-93-2 (7-(2-fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane) places the methoxy group at the meta position of an otherwise unsubstituted benzoyl ring and lacks bromine (MW 345.43; ΔMW = −78.90 Da) [3]. CAS 1797289-86-1 (4-(2-bromo-5-methoxybenzoyl)-7-(furan-2-yl)-1,4-thiazepane) retains the 2-bromo-5-methoxybenzoyl group but replaces the 2-fluorophenyl with a furan-2-yl heterocycle (MW 396.30; ΔMW = −28.03 Da), eliminating the fluorine-mediated 19F NMR handle and altering lipophilicity [4].
| Evidence Dimension | Molecular weight and substituent identity |
|---|---|
| Target Compound Data | MW 424.33 Da; substituents: 2-Br, 5-OCH₃ (benzoyl) + 2-F (phenyl) |
| Comparator Or Baseline | CAS 1706093-04-0: MW 394.30 Da; 2-Br (benzoyl) + 2-F (phenyl); CAS 1705507-93-2: MW 345.43 Da; 3-OCH₃ (benzoyl) + 2-F (phenyl); CAS 1797289-86-1: MW 396.30 Da; 2-Br, 5-OCH₃ (benzoyl) + furan-2-yl |
| Quantified Difference | ΔMW = +30.03, −78.90, and −28.03 Da vs. the three closest catalogued analogs, respectively |
| Conditions | Supplier catalog cross-referencing via Kuujia.com and Life Chemicals product listings (accessed April 2026) |
Why This Matters
The unique triple-substitution pattern cannot be replicated by purchasing any single alternative catalog compound, making CAS 1705872-67-8 the only entry point for probing the combined electronic effects of Br, OCH₃, and F substituents on the 1,4-thiazepane BET ligand scaffold without custom synthesis.
- [1] Kuujia.com. Cas no 1705872-67-8: 4-(2-Bromo-5-methoxybenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane – Product Information and Supplier Data. Available at: https://www.kuujia.com/cas-1705872-67-8.html (accessed April 2026). View Source
- [2] Kuujia.com. Cas no 1706093-04-0: 4-(2-Bromobenzoyl)-7-(2-fluorophenyl)-1,4-thiazepane – Product Information. Available at: https://www.kuujia.com/cas-1706093-04-0.html (accessed April 2026). View Source
- [3] Kuujia.com. Cas no 1705507-93-2: 7-(2-Fluorophenyl)-4-(3-methoxybenzoyl)-1,4-thiazepane – Product Information. Available at: https://www.kuujia.com/cas-1705507-93-2.html (accessed April 2026). View Source
- [4] Kuujia.com. Cas no 1797289-86-1: 4-(2-Bromo-5-methoxybenzoyl)-7-(furan-2-yl)-1,4-thiazepane – Product Information. Available at: https://www.kuujia.com/cas-1797289-86-1.html (accessed April 2026). View Source
